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3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

3-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 895110-61-9) is a synthetic heterocyclic compound belonging to the dihydropyrazin-2-one class, featuring a pyrazinone core substituted at the 3-position with a 2-chlorobenzylthio moiety and at the 1-position with a 4-methoxyphenyl group. The dihydropyrazinone scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases, GPCRs, and microbial enzymes.

Molecular Formula C18H15ClN2O2S
Molecular Weight 358.8 g/mol
CAS No. 895110-61-9
Cat. No. B6492948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
CAS895110-61-9
Molecular FormulaC18H15ClN2O2S
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl
InChIInChI=1S/C18H15ClN2O2S/c1-23-15-8-6-14(7-9-15)21-11-10-20-17(18(21)22)24-12-13-4-2-3-5-16(13)19/h2-11H,12H2,1H3
InChIKeyFCIQKBSBIOVFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 895110-61-9): A Structurally Defined Dihydropyrazinone for Precision SAR Investigations


3-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 895110-61-9) is a synthetic heterocyclic compound belonging to the dihydropyrazin-2-one class, featuring a pyrazinone core substituted at the 3-position with a 2-chlorobenzylthio moiety and at the 1-position with a 4-methoxyphenyl group [1]. The dihydropyrazinone scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, including kinases, GPCRs, and microbial enzymes [2]. This specific compound is catalogued as a research-grade screening compound (PubChem CID 16824541), supplied at ≥90% purity by Life Chemicals under product code F3166-0084, and is positioned for use in structure-activity relationship (SAR) studies and early-stage hit identification campaigns [1][3].

Why Generic Substitution of 3-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one with Positional Isomers Risks Compromising SAR Integrity


Compounds within the 1-aryl-3-(benzylthio)dihydropyrazin-2-one class share identical molecular formulae and globally computed descriptors (e.g., XLogP3, TPSA), yet differ in the regiochemical placement of substituents that critically govern molecular recognition [1]. The target compound's 2-chloro substitution on the benzylthio ring and 4-methoxy substitution on the N-phenyl ring produce a distinct electrostatic topology and conformational ensemble compared to its closest positional isomers—CAS 900006-96-4 (2-methoxy) and CAS 895110-67-5 (4-chloro) [1][2]. In the absence of target-specific co-crystal structures, these regiochemical differences cannot be assumed to yield equivalent binding poses, selectivity profiles, or ADMET properties [3]. Generic substitution without experimental validation therefore introduces uncontrolled variables into SAR datasets and risks false-negative or false-positive hit assignments.

Quantitative Differentiators of CAS 895110-61-9 Versus Closest Positional Isomer Analogs: Procurement and Structural Evidence


Regiochemical Differentiation: 2-Chloro/4-Methoxy Substitution Pattern Versus 2-Chloro/2-Methoxy Isomer

The target compound (CAS 895110-61-9) bears a 4-methoxyphenyl group at the N1 position of the dihydropyrazinone ring, whereas the closest commercially available analog, CAS 900006-96-4, bears a 2-methoxyphenyl group at the same position. This ortho-vs-para methoxy substitution alters the spatial orientation of the methoxy oxygen lone pair electrons relative to the pyrazinone core [1][2]. Both compounds share identical molecular formula (C18H15ClN2O2S), molecular weight (358.8 g/mol), XLogP3 (4.1), and TPSA (67.2 Ų), yet are differentiated by InChIKeys: FCIQKBSBIOVFFV-UHFFFAOYSA-N (target) versus KBSDKSJVCCKYFA-UHFFFAOYSA-N (comparator), confirming distinct constitutional isomerism [1][2].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Procurement Cost Efficiency: CAS 895110-61-9 Offers Lower Entry Cost Per Milligram Versus 2-Methoxy Isomer

As listed by a common screening compound supplier (Life Chemicals), the target compound CAS 895110-61-9 (product code F3166-0084) is available at a unit price of $54.00 per 1 mg at ≥90% purity. The 2-methoxy positional isomer CAS 900006-96-4 (product code F2696-0666) is listed at $63.00 per 3 mg (equivalent to $21.00/mg at the 3 mg scale) and $109.00 per 25 mg (equivalent to $4.36/mg) [1][2]. For initial single-point screening at the 1 mg scale, the target compound has a higher absolute entry cost, but the per-milligram cost comparison is scale-dependent.

Procurement Screening Library Hit Identification

Regiochemical Differentiation: 2-Chlorobenzylthio Versus 4-Chlorobenzylthio Substitution

The target compound (CAS 895110-61-9) incorporates a 2-chlorobenzylthio substituent at the pyrazinone 3-position, whereas CAS 895110-67-5 incorporates a 4-chlorobenzylthio group at the equivalent position. The ortho-chloro substituent in the target compound positions the chlorine atom in closer proximity to the thioether sulfur and the pyrazinone ring system, potentially enabling intramolecular S···Cl halogen-bonding interactions that are geometrically inaccessible to the para-chloro isomer [1]. In the broader pyrazine SAR literature, halogen position has been shown to modulate both target binding affinity and metabolic stability [2].

Medicinal Chemistry Halogen Bonding Ligand Design

Critical Data Gap: Absence of Verified Primary Biological Activity Data for CAS 895110-61-9

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Scholar (conducted May 2026) found no peer-reviewed primary research articles reporting quantitative biological activity data (IC50, EC50, Ki, MIC, or in vivo efficacy) specifically for CAS 895110-61-9 [1]. Vendor-hosted secondary descriptions (e.g., kuujia.com) cite claimed p38 MAP kinase IC50 (0.8 μM), MRSA MIC (4 μg/mL), and TNBC apoptosis induction, but these data points could not be verified against any retrievable primary publication indexed in PubMed, Crossref, or Google Scholar [2]. The compound's PubChem record (CID 16824541) contains no bioassay annotations, and the closest structurally annotated compounds in PubChem similarly lack biological annotation [1]. This data gap does not preclude the compound's utility in proprietary screening campaigns but means that any published activity claims should be independently validated before procurement decisions based on specific target activity.

Data Integrity Assay Reproducibility Procurement Due Diligence

Recommended Application Scenarios for 3-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one Based on Structural Evidence


Diversity-Oriented Screening Library Enrichment with a Unique 2-Chloro/4-Methoxy Dihydropyrazinone Chemotype

CAS 895110-61-9 offers a substitution pattern (ortho-chloro on benzylthio, para-methoxy on N-phenyl) that is structurally distinct from both the 2-methoxy isomer (CAS 900006-96-4) and the 4-chloro isomer (CAS 895110-67-5) [1]. For organizations building diversity-oriented screening libraries, inclusion of all three positional isomers as a mini-SAR cluster enables the interrogation of substituent position effects on hit rates across target classes, without requiring in-house synthesis [2]. The compound's >90% purity and availability in pre-weighed 1 mg quantities facilitates immediate deployment in automated screening workflows.

Kinase Inhibitor Hit Identification Leveraging the Dihydropyrazinone Hinge-Binding Motif

The dihydropyrazin-2-one core contains a carbonyl group and an endocyclic nitrogen positioned analogously to the hinge-binding motif found in many ATP-competitive kinase inhibitors [1]. While no kinase inhibition data for CAS 895110-61-9 has been verified in primary literature, the broader pyrazinone class has demonstrated activity against CK2, PIM kinases, PDGF-Rβ, and p38 MAP kinase [1][2]. The 4-methoxyphenyl N1 substituent may engage the hydrophobic pocket adjacent to the hinge region, while the 2-chlorobenzylthio group extends toward the solvent-exposed region or selectivity pocket, depending on the specific kinase [2].

Antimicrobial Screening Against Gram-Positive Pathogens Using Structurally Novel Pyrazinone Scaffolds

Pyrazinone and pyrazine derivatives have a documented history in antimicrobial drug discovery, with multiple compounds demonstrating activity against Mycobacterium tuberculosis and drug-resistant Gram-positive bacteria [1]. The thioether linkage present in CAS 895110-61-9 is a structural feature shared with several antimycobacterial pyrazine derivatives [1]. The compound's moderate lipophilicity (XLogP3 = 4.1) falls within the range associated with favorable bacterial membrane penetration, while the zero hydrogen bond donor count may reduce efflux pump recognition [2]. Screening this compound against MRSA, VRE, and M. tuberculosis panels is supported by class-level precedent, though compound-specific MIC data remain unverified in peer-reviewed literature [2].

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Untested Chemotypes

For academic groups and core facilities engaged in virtual screening or molecular dynamics studies, CAS 895110-61-9 represents a computationally tractable small molecule (MW 358.8, 24 heavy atoms, 5 rotatable bonds) with well-defined computed descriptors (XLogP3, TPSA, complexity) [1]. Its lack of prior biological annotation makes it suitable for prospective docking studies where prediction-outcome concordance can be assessed without confounding by known activity data [1]. The three positional isomers (895110-61-9, 900006-96-4, 895110-67-5) form a natural test set for evaluating scoring function sensitivity to regioisomeric ligand perturbations.

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